molecular formula C22H21NO B11943447 N-(2,6-dimethylphenyl)-2,2-diphenylacetamide CAS No. 18109-40-5

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide

Cat. No.: B11943447
CAS No.: 18109-40-5
M. Wt: 315.4 g/mol
InChI Key: BOWXAAHVYKDRNE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 2,6-dimethylaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike lidocaine and tocainide, which are primarily used for their anesthetic and antiarrhythmic effects, this compound may have broader applications in materials science and other fields.

Properties

CAS No.

18109-40-5

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H21NO/c1-16-10-9-11-17(2)21(16)23-22(24)20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15,20H,1-2H3,(H,23,24)

InChI Key

BOWXAAHVYKDRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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